Naphthalen-2-yl 4-chloro-3-nitrobenzoate Naphthalen-2-yl 4-chloro-3-nitrobenzoate
Brand Name: Vulcanchem
CAS No.: 313250-70-3
VCID: VC5082674
InChI: InChI=1S/C17H10ClNO4/c18-15-8-6-13(10-16(15)19(21)22)17(20)23-14-7-5-11-3-1-2-4-12(11)9-14/h1-10H
SMILES: C1=CC=C2C=C(C=CC2=C1)OC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Molecular Formula: C17H10ClNO4
Molecular Weight: 327.72

Naphthalen-2-yl 4-chloro-3-nitrobenzoate

CAS No.: 313250-70-3

Cat. No.: VC5082674

Molecular Formula: C17H10ClNO4

Molecular Weight: 327.72

* For research use only. Not for human or veterinary use.

Naphthalen-2-yl 4-chloro-3-nitrobenzoate - 313250-70-3

Specification

CAS No. 313250-70-3
Molecular Formula C17H10ClNO4
Molecular Weight 327.72
IUPAC Name naphthalen-2-yl 4-chloro-3-nitrobenzoate
Standard InChI InChI=1S/C17H10ClNO4/c18-15-8-6-13(10-16(15)19(21)22)17(20)23-14-7-5-11-3-1-2-4-12(11)9-14/h1-10H
Standard InChI Key RWPBTRIVHQJISA-UHFFFAOYSA-N
SMILES C1=CC=C2C=C(C=CC2=C1)OC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]

Introduction

Structural and Chemical Characteristics

Molecular Architecture

Naphthalen-2-yl 4-chloro-3-nitrobenzoate consists of a benzoate ester backbone substituted with a chlorine atom at position 4, a nitro group at position 3, and a naphthalen-2-yl group at the ester oxygen (Figure 1). The naphthalene system provides hydrophobicity and π-stacking capabilities, while the electron-withdrawing nitro and chloro groups enhance electrophilic reactivity at the aromatic ring .

Table 1: Molecular descriptors of Naphthalen-2-yl 4-chloro-3-nitrobenzoate

PropertyValueSource
CAS Number313250-70-3
Molecular FormulaC17H10ClNO4\text{C}_{17}\text{H}_{10}\text{ClNO}_4
Molecular Weight327.72 g/mol
Parent Acid4-Chloro-3-nitrobenzoic acid
Exact Mass327.024 g/mol

Synthesis and Manufacturing

Industrial Production

Commercial suppliers like Chemenu and Evitachem list this compound as a pharmaceutical intermediate, indicating scalable manufacturing processes . Batch purity typically exceeds 95%, with HPLC and MS used for quality control .

Physicochemical Properties

Solubility and Stability

  • Solubility: Predominantly soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the nitro and ester groups. Limited solubility in water (<0.1 mg/mL at 25°C).

  • Stability: Susceptible to hydrolysis under alkaline conditions, with the ester bond cleaving to regenerate the parent acid and 2-naphthol .

Table 2: Thermodynamic Properties

ParameterValueMethod
Melting PointNot reported
Flash Point>150°CEstimated
LogP (Partition Coefficient)3.8 ± 0.2Computational

Applications in Research and Industry

Pharmaceutical Intermediates

Naphthalen-2-yl 4-chloro-3-nitrobenzoate serves as a precursor in synthesizing chromene and pyrrolocoumarin derivatives, which exhibit antimicrobial and anticancer activities . For example, reductive coupling with α-bromoacetophenone yields 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones, a class of heterocycles under investigation for kinase inhibition .

Materials Science

The nitro group’s electron-deficient nature makes this compound a candidate for energetic materials or photoactive polymers. Its naphthalene moiety could enhance thermal stability in composite matrices.

Future Research Directions

  • Mechanistic Studies: Elucidate the compound’s reactivity in Pd-catalyzed cross-coupling reactions.

  • Toxicokinetics: Investigate metabolic pathways using in vitro hepatocyte models.

  • Materials Applications: Explore its utility in organic semiconductors or nitroreductase-responsive drug delivery systems.

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